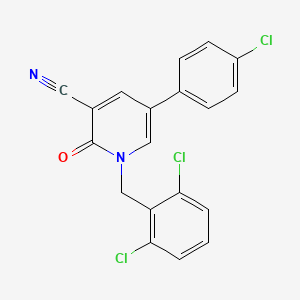

5-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Description

5-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a pyridinecarbonitrile derivative with the molecular formula C₁₉H₁₁Cl₃N₂O and a molecular weight of 389.67 g/mol . Its CAS Registry Number is 338423-56-6, and it is characterized by a pyridine core substituted with a 4-chlorophenyl group at position 5, a 2,6-dichlorobenzyl group at position 1, and a nitrile group at position 3 . The compound’s purity is typically reported as >90% in commercial samples, indicating its utility in research and pharmaceutical development .

Structurally, the 2,6-dichlorobenzyl group introduces steric bulk and electronic effects due to the two chlorine atoms in the ortho positions of the benzyl ring.

Properties

IUPAC Name |

5-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl3N2O/c20-15-6-4-12(5-7-15)14-8-13(9-23)19(25)24(10-14)11-16-17(21)2-1-3-18(16)22/h1-8,10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOSRFDVESBRRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)C#N)C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

Introduction of Chlorinated Phenyl Groups: Chlorinated phenyl groups are introduced via electrophilic aromatic substitution reactions using chlorinated benzene derivatives.

Addition of the Nitrile Group: The nitrile group is typically added through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

a) 5-(3-Chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- Molecular Formula : C₁₉H₁₁Cl₃N₂O

- Molecular Weight : 389.67 g/mol

- CAS : 338954-79-3

- Key Differences :

- The chlorophenyl group is substituted at the 3-position instead of 4, altering electronic distribution and steric interactions.

- The dichlorobenzyl group has 2,4-dichloro substitution, reducing steric hindrance compared to 2,6-dichloro.

- Implications : The 3-chlorophenyl substitution may reduce planarity, affecting binding to hydrophobic pockets in enzymes or receptors. The 2,4-dichlorobenzyl group may allow for more flexible interactions .

b) 1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- Molecular Formula : C₂₀H₁₄Cl₂N₂O

- Molecular Weight : 381.25 g/mol

- CAS: Not explicitly provided (referenced in Exact Mass data) .

- Key Differences :

- 4-Methylphenyl replaces 4-chlorophenyl, reducing electronegativity and increasing hydrophobicity.

- Implications : The methyl group may enhance metabolic stability but reduce dipole interactions critical for target binding .

Substituent Variations on the Pyridine Core

a) 6-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

b) 5-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile

- Molecular Formula : C₂₁H₁₂ClF₃N₂O

- Molecular Weight : 432.78 g/mol

- CAS : 338954-80-6 .

- Key Differences :

- 3-Trifluoromethylbenzyl replaces 2,6-dichlorobenzyl, introducing strong electron-withdrawing effects and increased lipophilicity.

- Implications : The trifluoromethyl group enhances metabolic resistance and may improve blood-brain barrier penetration .

Structural and Physicochemical Comparison Table

Implications of Structural Differences

- Para-substituted chlorophenyl groups enhance symmetry and dipole alignment .

- Electron-Withdrawing Groups : Trifluoromethyl or nitrile groups improve metabolic stability and binding affinity to electron-deficient targets (e.g., kinases) .

- Hydrophobic vs. Polar Substituents : Methyl or methylsulfanyl groups increase hydrophobicity, favoring membrane penetration but risking aggregation in aqueous environments .

Biological Activity

5-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS: 338954-79-3) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and molecular weight:

- Molecular Formula : C20H15Cl3N2O2

- Molecular Weight : 421.7 g/mol

The structure features a pyridine ring with chlorinated phenyl groups, which may contribute to its biological properties.

Research indicates that compounds similar to 5-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exhibit various mechanisms of action:

- Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory responses. In studies involving lipopolysaccharide (LPS)-induced neuroinflammation, derivatives demonstrated a reduction in nitric oxide production and pro-inflammatory cytokines through the inhibition of NF-κB signaling pathways .

- Antibacterial Properties : Preliminary evaluations have indicated that similar compounds exhibit moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The efficacy against these pathogens suggests potential applications in treating bacterial infections .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Some derivatives have shown significant inhibition rates, which could be beneficial in treating conditions like Alzheimer's disease and certain gastrointestinal disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of the compound and its analogs:

- Neuroprotective Effects : In a study on neurodegenerative models, the compound's analogs were found to protect dopaminergic neurons from damage induced by neurotoxins. This protection was associated with reduced glial activation and improved behavioral outcomes in animal models of Parkinson's disease .

- Antimicrobial Activity : A comparative study evaluated the antibacterial effectiveness of various synthesized compounds, including derivatives of 5-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. Results indicated varying degrees of activity against multiple bacterial strains, highlighting the potential for further development as antimicrobial agents .

Data Tables

The following table summarizes key biological activities and findings related to the compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.